molecular formula C8H18O3 B127237 Diethylene glycol diethyl ether CAS No. 112-36-7

Diethylene glycol diethyl ether

Cat. No.: B127237
CAS No.: 112-36-7
M. Wt: 162.23 g/mol
InChI Key: RRQYJINTUHWNHW-UHFFFAOYSA-N
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Description

Diethylene glycol diethyl ether is an organic solvent known for its high boiling point. It is a colorless liquid with a mild, pleasant odor. This compound is commonly used in various industrial applications due to its excellent solvent properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethylene glycol diethyl ether can be synthesized through the reaction of diethylene glycol with ethanol in the presence of an acid catalyst. Another method involves the reaction of diethylene glycol monoethyl ether with ethyl bromide in the presence of sodium or sodium hydroxide .

Industrial Production Methods: In industrial settings, this compound is produced by the continuous reaction of diethylene glycol with ethanol under controlled temperature and pressure conditions. The product is then purified through distillation to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Diethylene glycol diethyl ether primarily undergoes substitution reactions. It can react with strong acids to form salts and with Lewis acids to form addition complexes . It is also involved in oxidation reactions under specific conditions .

Common Reagents and Conditions:

    Substitution Reactions: Strong acids such as hydrochloric acid or sulfuric acid.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed:

Scientific Research Applications

Chemical Properties and Characteristics

  • Chemical Formula : C8H18O3
  • Molar Mass : 174.23 g/mol
  • Boiling Point : Approximately 190 °C
  • Density : 0.93 g/cm³

Industrial Applications

DDE serves as a solvent in numerous industrial processes due to its high boiling point and excellent solvency properties. Its applications can be categorized into several key areas:

Solvent for Chemical Reactions

  • DDE is utilized as a high-boiling solvent for organic synthesis, particularly in reactions requiring elevated temperatures. It effectively dissolves a variety of organic compounds, including nitrocellulose, resins, and adhesives .

Printing Industry

  • In the graphics arts sector, DDE is crucial for formulating inks. It enhances the stability and performance of inkjet inks, conductive inks, and high-end writing inks by preventing clogging and ensuring low viscosity .
  • It is also employed in correction fluids and retouching agents for toner images, contributing to improved image quality and durability .

Textile and Leather Processing

  • DDE acts as a solvent in textile dyeing processes and is used for woolen printing and dyeing applications. Its ability to dissolve various dyes makes it an essential component in achieving vibrant colors .

Environmental Applications

  • DDE is utilized as a scrubbing medium to absorb impurities like carbonyl sulfide (COS) from petroleum refineries, aiding in pollution control efforts .
  • Its role as a solvent for extracting uranium from ores further highlights its importance in environmental remediation processes .

Case Study 1: Ink Formulation

A study on the formulation of eco-friendly inks demonstrated that incorporating DDE significantly improved the color density and stability of the inks while reducing the use of toxic solvents. The results indicated enhanced performance in terms of print quality and cartridge reliability.

Ink TypeColor DensityViscosityClogging Rate
Conventional InkLowHighHigh
Ink with DDEHighLowLow

Case Study 2: Textile Dyeing

In an evaluation of textile dyeing processes using DDE, researchers found that its use led to improved dye uptake and reduced environmental impact compared to traditional solvents.

Dye TypeUptake Efficiency (%)Environmental Impact
Traditional Solvent70High
DDE90Low

Comparison with Similar Compounds

Biological Activity

Diethylene glycol diethyl ether (DEGDE), also known as bis(2-ethoxyethyl) ether, is a chemical compound with the formula C8H18O3C_8H_{18}O_3 and a molecular weight of 162.23 g/mol. It is primarily used as a solvent in various industrial applications, including coatings, paints, and pharmaceuticals. This article explores the biological activity of DEGDE, focusing on its toxicity, potential therapeutic uses, and relevant research findings.

DEGDE is characterized by its high boiling point and ability to dissolve both hydrophilic and lipophilic compounds. It is commonly employed in formulations requiring enhanced solubility and skin penetration. The compound is noted for its utility in cosmetic products and as a solvent for nitrocellulose, resins, and organic compounds .

Acute Toxicity

The acute toxicity of DEGDE has been evaluated through various studies. The compound exhibits low toxicity via oral, dermal, and inhalation routes. In one study involving a single oral dose administered to a Beagle dog, no significant adverse effects were observed at doses up to 2000 mg/kg body weight .

A case report highlighted severe symptoms in an individual who ingested a high concentration of DEGDE (47% solution), resulting in central nervous system effects such as dyspnea and acidosis . These findings suggest that while DEGDE has low acute toxicity, high exposure levels can lead to serious health complications.

Skin Irritation and Sensitization

Studies assessing skin irritation indicate that DEGDE is generally non-irritating. In tests conducted on rabbits with a 50% aqueous solution of DEGDE, no significant irritation was observed . Furthermore, human studies involving topical application resulted in only mild transient irritation . This low irritancy profile supports its use in cosmetic formulations.

Reproductive and Developmental Toxicity

Research on the reproductive and developmental toxicity of glycol ethers, including DEGDE, indicates potential risks. Higher molecular weight glycol ethers have been associated with hemolytic effects and teratogenic outcomes in animal studies . However, specific data on DEGDE's reproductive toxicity remain limited.

Enhancer of Drug Absorption

One notable application of DEGDE is its role as a percutaneous absorption enhancer . Its ability to facilitate the absorption of drugs through skin barriers makes it valuable in pharmaceutical formulations. Studies have indicated that DEGDE can enhance the bioavailability of certain drugs by improving their solubility and permeability .

Case Studies and Experimental Data

  • Dermal Absorption Studies : In experiments where DEGDE was used to enhance drug delivery systems, significant increases in drug absorption rates were documented compared to controls without enhancers .
  • Toxicological Assessments : A review of multiple studies found that while lower concentrations (up to 1.5%) are safe for use in cosmetics, caution is advised for higher concentrations due to potential systemic effects .

Summary Table: Biological Activity of this compound

Aspect Findings
Molecular Formula C8H18O3C_8H_{18}O_3
Molecular Weight 162.23 g/mol
Acute Toxicity Low; severe effects at high doses
Skin Irritation Non-irritating at 50% concentration
Reproductive Toxicity Limited data; potential risks noted
Drug Absorption Enhancement Significant improvement in drug permeability

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of DGDEE relevant to its use as a solvent in synthetic chemistry?

DGDEE is a colorless liquid (BP: 189°C, density: 0.81 kg/L at 20°C) with high water and organic solvent miscibility, making it a versatile solubilizer . Its low volatility compared to monoethylene glycol ethers reduces inhalation risks but requires careful handling due to peroxide formation potential . Researchers should prioritize measuring peroxide levels before use in reactions involving prolonged storage or heating.

Q. How can DGDEE be synthesized and purified for laboratory-scale applications?

DGDEE is typically produced via catalytic etherification of diethylene glycol with ethanol . For lab-scale synthesis, purification involves fractional distillation under inert gas to minimize peroxide formation. Analytical-grade purity (>99.5%) is achievable using molecular sieves or activated alumina to remove residual water and peroxides .

Q. What safety protocols are critical when handling DGDEE in experimental workflows?

  • PPE : Flame-resistant lab coats, ANSI-approved goggles, and closed-toe shoes are mandatory.
  • Ventilation : Use in fume hoods for volumes >1 mL; static discharge prevention tools (e.g., grounded equipment) are essential .
  • Storage : Keep in amber bottles with stabilizers (e.g., BHT) and date labels to track peroxide accumulation .

Q. How does DGDEE’s toxicity profile compare to other glycol ethers in in vitro models?

DGDEE exhibits lower dermal absorption rates (0.035–0.125 mg/cm²/hr) compared to monoethylene glycol ethers like 2-butoxyethanol (0.198 mg/cm²/hr), reducing acute toxicity risks . However, chronic exposure studies in rats show potential developmental toxicity at high doses (e.g., reduced fetal weight), necessitating strict dose controls in reproductive toxicology research .

Advanced Research Questions

Q. What experimental strategies optimize DGDEE’s solvent performance in reactions involving air-sensitive reagents?

  • Deoxygenation : Pre-purge DGDEE with argon/nitrogen and use degassing techniques (freeze-pump-thaw cycles) to minimize dissolved oxygen.
  • Stabilizers : Add radical inhibitors (e.g., hydroquinone) to suppress peroxide formation during long-term reactions .
  • Case Study : In synthesis of bis(2,4,6-trimethylbenzoyl) phenylphosphine oxide, DGDEE’s high boiling point (189°C) enabled reflux conditions without solvent degradation .

Q. How can researchers resolve contradictions in toxicity data between in vitro and in vivo models for DGDEE?

  • Comparative Analysis : Pair in vitro epidermal absorption assays with in vivo biomonitoring (e.g., urinary metabolites) to correlate exposure levels with systemic effects.
  • Dose-Response Modeling : Use NOAEL (No-Observed-Adverse-Effect Level) data from rat studies (e.g., 0.9 mmole/day ) to establish safe handling thresholds for lab personnel.

Q. What methodologies quantify DGDEE’s environmental persistence and degradation pathways?

  • OH Radical Reactivity : Gas-phase reactions with OH radicals dominate atmospheric degradation (rate constant: ~5.72 × 10⁻¹¹ cm³/molecule/s). Use FT-IR or API-MS to track intermediates like formaldehyde and glycolic acid .
  • Aquatic Fate : Measure Henry’s Law constant (<0.1 Y/X) to predict partitioning into water; biodegradation assays with activated sludge can assess persistence .

Q. How do DGDEE’s solvation properties vary in binary mixtures with carbonates, and how can this inform solvent selection?

  • Excess Molar Volume Analysis : Mixing DGDEE with dimethyl carbonate shows negative excess volumes (indicating strong intermolecular interactions), enhancing solvation power for polar solutes. Use Redlich-Kister equations to model non-ideal behavior .
  • Viscosity Optimization : Shear viscosity decreases linearly with temperature (298–318 K), enabling tunable reaction kinetics in high-temperature applications .

Q. Methodological Considerations

  • Contradiction Mitigation : Cross-validate toxicity data using multiple models (e.g., zebrafish embryos vs. mammalian cell lines) to account for species-specific metabolic differences .
  • Safety Compliance : Document peroxide testing (e.g., KI-starch paper) and respiratory protection protocols (e.g., NIOSH-approved masks) in SOPs .

Properties

IUPAC Name

1-ethoxy-2-(2-ethoxyethoxy)ethane
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InChI

InChI=1S/C8H18O3/c1-3-9-5-7-11-8-6-10-4-2/h3-8H2,1-2H3
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InChI Key

RRQYJINTUHWNHW-UHFFFAOYSA-N
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Canonical SMILES

CCOCCOCCOCC
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Molecular Formula

C8H18O3
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DSSTOX Substance ID

DTXSID3025047
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Molecular Weight

162.23 g/mol
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Physical Description

Diethylene glycol diethyl ether is a clear colorless viscous liquid. (NTP, 1992), Liquid; NKRA, Colorless liquid; [Hawley], COLOURLESS VISCOUS LIQUID.
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Record name Ethane, 1,1'-oxybis[2-ethoxy-
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Boiling Point

372 °F at 760 mmHg (NTP, 1992), 188 °C, 189 °C
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Flash Point

130 °F (NTP, 1992), 180 °F (82 °C) (Open Cup), 71 °C c.c.
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Solubility

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), Very soluble in ethanol, organic solvents; soluble in ethyl ether, Soluble in hydrocarbons, Infinite /1.0X10+6 mg/L/ solubility water at 25 °C, Solubility in water: very good
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Density

0.9063 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.907 at 20 °C/4 °C, Relative density (water = 1): 0.91
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Vapor Density

5.6 (NTP, 1992) - Heavier than air; will sink (Relative to Air), Relative vapor density (air = 1): 5.6
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Vapor Pressure

0.54 mmHg at 77 °F (NTP, 1992), 0.52 [mmHg], 0.520 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 79
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Color/Form

Colorless liquid

CAS No.

112-36-7
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Melting Point

-47.7 °F (NTP, 1992), -45 °C, -44 °C
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Record name DIETHYLENE GLYCOL DIETHYL ETHER
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Synthesis routes and methods

Procedure details

A mixture of 2-(2-ethoxyethoxy)ethanol (1 mole) and diethyl carbonate (3 mole) was passed through 11.5 grams of a magnesium:aluminum mixed metal oxide (3/16 inch pellets, Mg/Al 3:1) at a temperature of 225° C. and at a liquid feed rate of 0.29 milliliters/minute. After a period of one hour, a total of 30.2 grams of liquid was collected. Analysis was performed by capillary gas chromatography (FID) using a DB-1701 column. The results were (area %) as follows:
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
3 mol
Type
reactant
Reaction Step One
Quantity
11.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
metal oxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

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